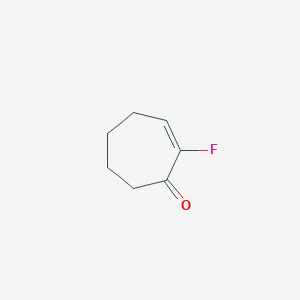

2-Cyclohepten-1-one, 2-fluoro-

Description

Significance of Fluorine in Organic Chemistry and Synthetic Strategy

The presence of fluorine can also profoundly influence a molecule's physicochemical properties, such as its acidity, basicity, lipophilicity, and membrane permeability. acs.org These modifications can lead to improved biological activity and bioavailability. chinesechemsoc.org Furthermore, the unique electronic properties of fluorine can be used to fine-tune the three-dimensional structure and conformational preferences of molecules through electrostatic interactions and hydrogen bonding. acs.org

Synthetic strategies for introducing fluorine into organic molecules have evolved significantly over the years. chinesechemsoc.org Early methods often involved harsh reagents, but more recent developments have focused on safer and more efficient catalytic methods. chinesechemsoc.orgharvard.edu These strategies can be broadly categorized into nucleophilic, electrophilic, and radical approaches. chinesechemsoc.org Electrophilic fluorinating reagents, such as Selectfluor®, are often derived from fluorine gas and are used to introduce fluorine into electron-rich substrates. harvard.eduorganic-chemistry.org Nucleophilic fluorination, on the other hand, typically employs fluoride (B91410) salts to displace leaving groups, although the high hydration energy of the fluoride anion presents a significant challenge. harvard.edu

Overview of Alpha-Fluoro-Alpha,Beta-Unsaturated Carbonyl Compounds

Alpha-fluoro-alpha,beta-unsaturated carbonyl compounds are a class of organic molecules characterized by a carbonyl group conjugated with a carbon-carbon double bond, where a fluorine atom is attached to the alpha-carbon (the carbon atom adjacent to the carbonyl group). wikipedia.org This structural motif makes them versatile intermediates in organic synthesis. The general structure is (O=CR)−C(F)=C-R. wikipedia.org

These compounds are known to be reactive electrophiles, susceptible to attack by nucleophiles at the beta-carbon in a process known as conjugate or Michael addition. wikipedia.orgmdpi.com The presence of the alpha-fluoro substituent can modulate the reactivity of the enone system. The high electronegativity of fluorine can influence the electron distribution within the conjugated system, affecting its susceptibility to nucleophilic attack.

The synthesis of α-fluoro-α,β-unsaturated carbonyl compounds can be achieved through various methods. One common approach involves the dehydrofluorination of vicinal difluoro carbonyl compounds, which can be prepared by the addition of elemental fluorine across the double bond of an α,β-unsaturated carbonyl compound. researchgate.net Other methods include the reaction of β-alkoxyvinylpolyfluoroalkyl ketones with xenon difluoride followed by conversion to the α-fluoro enone. researchgate.net Additionally, α-fluoro-α,β-unsaturated ketones have been prepared from trifluoromethyl ketones through a sequence involving multiple defluorination steps. researchgate.net

Research Trajectory of 2-Cyclohepten-1-one (B143340), 2-fluoro- and Related Structures

Research into fluorinated cyclic enones, including structures related to 2-cyclohepten-1-one, 2-fluoro-, is driven by the potential to create novel compounds with unique biological activities and chemical properties. While specific research on 2-cyclohepten-1-one, 2-fluoro- is not extensively documented in readily available literature, the synthesis and reactivity of related fluorinated cyclic ketones have been explored.

For instance, methods for the synthesis of γ-fluoro enones have been developed, demonstrating the ability to introduce fluorine into cyclic systems. chemrxiv.org The synthesis of gem-difluorinated cycloalkanones and their selective conversion to monofluorinated enones has also been reported, providing a versatile route to cyclic fluoroketones. d-nb.info The ring-opening of siloxydifluorocyclopropanes offers a pathway to both gem-difluorinated cycloalkanones and monofluorinated enones, including seven-membered ring systems. d-nb.info

The synthesis of 2-fluoro-2-cycloheptenone has been reported in the literature, with at least two synthetic routes documented. One method involves the reaction of 2-diazocycloheptanone, and another utilizes 2-chloro-2-cyclohepten-1-one as a precursor. chemsrc.com The parent compound, 2-cyclohepten-1-one, is a known intermediate in the synthesis of various natural products and has been the subject of synthetic studies. chemicalbook.comacs.org The introduction of a fluorine atom at the 2-position of this cyclic enone would be expected to alter its chemical reactivity and biological profile.

While detailed research findings on 2-cyclohepten-1-one, 2-fluoro- are sparse, the existing body of work on fluorinated cyclic enones provides a foundation for understanding its potential synthesis and properties. Further investigation into this specific compound could reveal novel applications in various fields of chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluorocyclohept-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FO/c8-6-4-2-1-3-5-7(6)9/h4H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLVMTWLZOLAGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(=CC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453712 | |

| Record name | 2-Cyclohepten-1-one, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101128-35-2 | |

| Record name | 2-Cyclohepten-1-one, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclohepten 1 One, 2 Fluoro and Analogues

Direct Fluorination Approaches

Direct fluorination involves the introduction of a fluorine atom onto a pre-formed cyclic ketone or a closely related precursor. This is often more efficient than constructing the fluorinated ring system from smaller, pre-fluorinated building blocks.

Electrophilic fluorination is a common and powerful method for synthesizing α-fluorocarbonyl compounds. worktribe.com These reactions typically involve the reaction of an enol or enolate equivalent of the ketone with a reagent that delivers an electrophilic fluorine atom ("F+"). juniperpublishers.com The precursor to 2-fluoro-2-cyclohepten-1-one could be cycloheptanone (B156872), its silyl (B83357) enol ether, or a related dicarbonyl species.

Reagents containing a nitrogen-fluorine (N-F) bond are the most widely used electrophilic fluorinating agents due to their stability, ease of handling, and tunable reactivity. beilstein-journals.org Key reagents in this class include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. numberanalytics.comorganic-chemistry.org

The general approach involves the generation of an enolate or silyl enol ether from the parent ketone, which then acts as the nucleophile, attacking the electrophilic fluorine of the N-F reagent. juniperpublishers.comnumberanalytics.com For instance, the silyl enol ether of cycloheptanone can be fluorinated with NFSI to produce 2-fluorocycloheptanone (B1337948), which can then be oxidized to the target enone. Alternatively, direct fluorination of a cyclic β-diketone or β-ketoester can yield the corresponding α-fluoro derivative. sapub.orgnih.gov Studies on various cyclic ketones, including five-, six-, and seven-membered rings, have shown that these reagents are versatile, although reactivity and selectivity can be influenced by steric and electronic factors. sapub.orgrsc.org For example, the fluorination of cyclic 1,3-diketones with Selectfluor has been shown to produce monofluorinated products in moderate yields. sapub.org More recently, new N-F reagents have been developed to offer higher selectivity for either mono- or difluorination of silyl enol ethers. nih.govresearchgate.net

Table 1: Electrophilic Fluorination of Ketone Precursors with N-F Reagents This table presents representative examples of electrophilic fluorination on cyclic ketone analogues. The specific synthesis of 2-fluoro-2-cyclohepten-1-one via this method would follow a similar strategy.

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclohexane-1,3-dione | Selectfluor® | 2-Fluorocyclohexane-1,3-dione | 55 | sapub.org |

| 1-(Trimethylsilyloxy)cyclohexene | NFSI | 2-Fluorocyclohexanone | ~70-80 (typical) | juniperpublishers.com |

| α-Aryl Cyclohexanones | Selectfluor® | α-Aryl-α-fluorocyclohexanones | 61-82 | nih.gov |

| 1,3-Diketones | F₂ / Quinuclidine | 2,2-Difluoro-1,3-diketones | High | nih.gov |

Hypervalent iodine(III) reagents have emerged as powerful tools in fluorination chemistry. arkat-usa.orgnih.gov They are typically used in combination with a fluoride (B91410) source, such as hydrogen fluoride-pyridine (HF-Py) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF). arkat-usa.orgnih.gov In these reactions, a highly reactive (difluoroiodo)arene is often generated in situ, which then acts as the electrophilic fluorinating agent. nih.govmdpi.com

This methodology can be applied to a variety of substrates, including alkenes and ketones. arkat-usa.orgresearchgate.net The fluorination of an α,β-unsaturated ketone, for instance, can be achieved using an iodoarene catalyst, an oxidant like m-chloroperoxybenzoic acid (m-CPBA), and a fluoride source. The proposed mechanism involves the formation of an enolate, which attacks the in situ generated hypervalent iodine(III) fluoride species. mdpi.com This approach has been successfully applied to the synthesis of α-fluoroketones. mdpi.com Additionally, the intramolecular aminofluorination of unsaturated amines mediated by hypervalent iodine reagents to form fluorinated heterocycles like β-fluorinated piperidines highlights the versatility of this method. nih.gov

Table 2: Hypervalent Iodine Reagents in Fluorination Chemistry This table showcases various hypervalent iodine reagents and their roles in fluorination reactions applicable to the synthesis of fluorinated cyclic compounds.

| Hypervalent Iodine Reagent/Precursor | Fluoride Source | Oxidant (if needed) | Substrate Type | Reference |

|---|---|---|---|---|

| Iodotoluene | Pyridine·HF | m-CPBA | Unsaturated amines | nih.gov |

| Iodosylbenzene (PhIO) | HF | (self) | Alkynes | arkat-usa.org |

| Aryl Iodide (Catalytic) | aq. HF (55%) | m-CPBA | Ketones | mdpi.com |

| Iodosylbenzene | BF₃·Et₂O | (self) | N-cinnamylbenzamides | nih.gov |

One of the frontiers in organofluorine chemistry is the direct fluorination of carbon-hydrogen (C-H) bonds. cas.cn This strategy avoids the need for pre-functionalized substrates like enolates or silyl enol ethers, offering a more atom-economical route. beilstein-journals.org These reactions often employ transition-metal catalysts or photocatalysts to achieve high regio- and chemoselectivity. cas.cnbeilstein-journals.orgscispace.com

For cyclic ketones, site-selective C-H fluorination has been demonstrated, although directing the fluorine to the vinylic C2 position of an enone remains a significant challenge. rsc.orgacs.orgresearchgate.net Many reported methods achieve fluorination at other positions, such as the benzylic C-H bond or unactivated aliphatic C-H bonds elsewhere in the molecule, often guided by existing functional groups or specialized ligands. rsc.orgresearchgate.net For example, photocatalysis with decatungstate anion has been used for the site-selective functionalization of C-H bonds in substituted cyclic ketones. acs.org While direct application to the vinylic position of 2-cyclohepten-1-one (B143340) is not yet established, the rapid development in this field suggests it may become a viable future strategy. nih.gov

Nucleophilic fluorination involves the use of a reagent that acts as a fluoride ion (F⁻) source. This approach presents its own set of challenges, as the fluoride ion is small, highly electronegative, and strongly solvated in protic solvents, making it a relatively weak nucleophile but a strong base. ucla.edu

Common sources of nucleophilic fluoride include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetralkylammonium fluorides. organic-chemistry.orgresearchgate.net To overcome the low reactivity of these salts, reactions are often carried out in polar aprotic solvents, at high temperatures, or with the aid of phase-transfer catalysts or crown ethers to enhance the solubility and nucleophilicity of the fluoride ion. organic-chemistry.orgnih.govrsc.org

For the synthesis of an α-fluoroenone like 2-fluoro-2-cyclohepten-1-one, a potential nucleophilic pathway would be the substitution of a leaving group (e.g., a halogen) at the C2-position. However, Sₙ2-type substitution at a vinylic sp²-hybridized carbon is notoriously difficult. ucla.edulibretexts.org

A more successful and innovative approach that formally achieves this transformation has been reported. It involves the reaction of the parent enone directly with a nucleophilic fluoride source like HF-pyridine. nih.gov The reaction proceeds through an unconventional umpolung Morita–Baylis–Hillman-type mechanism. This method provides direct access to 2-fluoroenones from the corresponding enones in a single step and with good yields, representing a significant advance in nucleophilic fluorination strategies for this class of compounds. nih.gov

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2-Cyclohepten-1-one, 2-fluoro- |

| 2-Fluorocyclohexanone |

| 2-Fluorocyclohexane-1,3-dione |

| allo-Pregnanedione |

| Benzil |

| Cholestanone |

| Cycloheptanone |

| Cyclohexane-1,3-dione |

| Cyclohexanone (B45756) |

| HF-pyridine |

| N-fluorobenzenesulfonimide (NFSI) |

| Odanacatib |

| Selectfluor® |

Nucleophilic Fluorination Techniques

Palladium-Catalyzed Allylic Fluorinations

Palladium-catalyzed allylic C-H fluorination has emerged as a powerful tool for the synthesis of allylic fluorides from simple olefin substrates. ucla.edu This method offers a significant advantage over traditional approaches that require pre-functionalized starting materials. ucla.edu

A key development in this area involves a Pd/Cr co-catalyst system that facilitates the fluorination of olefins with Et3N·3HF, an inexpensive and nucleophilic fluoride source. ucla.edu This reaction proceeds under mild conditions and demonstrates high regioselectivity for the branched allylic fluoride product. ucla.edu The mechanism of these reactions has been a subject of detailed investigation. Computational and experimental studies suggest that the catalytic cycle involves the formation of an allylpalladium fluoride intermediate. princeton.eduacs.org This intermediate is believed to be crucial for the generation of both the nucleophilic and electrophilic species required for C-F bond formation. princeton.eduacs.org Evidence supports a homobimetallic mechanism where a neutral allylpalladium fluoride acts as the nucleophile, attacking a cationic allylpalladium electrophile. princeton.eduacs.org This proposed mechanism helps to explain the high branched selectivity observed in these reactions. princeton.edu

The enantioselective fluorination of cyclic allylic chlorides has also been achieved using a Pd(0) catalyst in conjunction with a Trost bisphosphine ligand and silver(I) fluoride (AgF) as the fluoride source. ucla.edu This method provides access to highly enantioenriched cyclic allylic fluorides and is compatible with a diverse range of functional groups. ucla.edu Mechanistic evidence from these enantioselective reactions supports an SN2-type attack of fluoride on a Pd(II)-allyl intermediate. ucla.edu

| Catalyst System | Fluoride Source | Key Mechanistic Feature | Selectivity | Reference |

|---|---|---|---|---|

| Pd/Cr co-catalyst | Et3N·3HF | Formation of allylpalladium fluoride intermediate | High branched regioselectivity | ucla.edu |

| Pd(0)/Trost bisphosphine ligand | AgF | SN2-type attack of fluoride on a Pd(II)-allyl intermediate | High enantioselectivity | ucla.edu |

Radical Fluorination Pathways

Radical fluorination offers a complementary approach to transition metal-catalyzed methods. These reactions often proceed under mild conditions and can provide different regiochemical outcomes. The generation of a difluoromethyl radical (•CF2H) is a key step in many of these transformations. rsc.org The stability of fluoroalkyl radicals varies with the degree of fluorination, with the order being CH2F• > CF2H• > CF3•. rsc.org

Various reagents have been developed to serve as •CF2H precursors through processes like single-electron oxidation or reduction, and radical abstraction. rsc.org For instance, photoredox catalysis can be employed to generate radical species that subsequently add to arenes, heteroarenes, or alkenes. sci-hub.se This approach has been successfully used for the C-H bond functionalization of various substrates. sci-hub.se

In the context of α,β-unsaturated ketones, radical fluorination can be achieved through different strategies. For example, the use of Selectfluor® as a fluorinating agent in the presence of a photocatalyst can initiate the fluorination of silyl dienol ethers, which are readily prepared from α,β-unsaturated carbonyls. chemrxiv.org This metal-free method provides access to γ-fluoro compounds with good regioselectivity. chemrxiv.org

Electrochemical Fluorination of Alpha,Beta-Unsaturated Ketones

Electrochemical fluorination represents a safe and direct method for the synthesis of fluorinated organic compounds. jst.go.jp This technique avoids the use of hazardous fluorinating reagents by generating the reactive fluorine species in situ. The anodic fluorination of α,β-unsaturated ketones has been investigated using various electrolyte systems. lew.ro

For instance, the electrochemical fluorination of chalcones (a type of α,β-unsaturated ketone) in the presence of Et4NF·2HF in dichloromethane (B109758) can yield monofluoro-semiquinone derivatives. lew.ro The reaction of vinyl sulfides bearing carbonyl groups with Et3N·3HF in acetonitrile (B52724) has been shown to produce monofluorinated vinyl sulfides stereoselectively. lew.ro

A plausible mechanism for the anodic fluorination of related organoselenium compounds, which are precursors to α-fluoro-α,β-unsaturated esters and ketones, involves the formation of a key fluoroselenium ion intermediate. jst.go.jp This intermediate has been detected by mass spectrometry, providing insight into the reaction pathway. jst.go.jp The resulting α-fluorinated selenides are valuable synthetic precursors for α-fluoro-α,β-unsaturated esters. jst.go.jp

| Substrate Type | Electrolyte/Fluorine Source | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Chalcone | Et4NF·2HF | CH2Cl2 | Monofluoro-semiquinone derivatives | lew.ro |

| Vinyl sulfide (B99878) with carbonyl | Et3N·3HF | Acetonitrile | Monofluorinated vinyl sulfide | lew.ro |

| Organoselenium compound | Not specified | Not specified | α-Fluorinated selenide | jst.go.jp |

Gas-Phase and Gas-Solid Fluorination Methods

Gas-solid fluorination is a heterogeneous reaction that occurs between a gaseous fluorinating agent, such as elemental fluorine (F2), and a solid organic substrate. academie-sciences.fracademie-sciences.fr This solvent-free process can often proceed spontaneously at room temperature. academie-sciences.fracademie-sciences.fr A variety of fluorinating agents can be employed in gas-phase reactions, including F2, hydrofluoric acid (HF), xenon difluoride (XeF2), and terbium tetrafluoride (TbF4), with the choice depending on the specific substrate and desired outcome. academie-sciences.fracademie-sciences.fr

This methodology has been widely applied to the surface fluorination of various materials, including polymers and electrode materials, to enhance their properties. academie-sciences.fracademie-sciences.fr While direct gas-phase fluorination of 2-cyclohepten-1-one is not extensively detailed in the provided search results, the general principles suggest its potential applicability. The reaction conditions would need to be carefully controlled to achieve selective monofluorination and avoid over-fluorination or decomposition of the starting material.

Indirect Synthetic Routes

Indirect routes involve the synthesis of a fluorinated precursor followed by one or more transformations to yield the target molecule.

Transformations from Precursors

An alternative strategy for synthesizing monofluorinated ketones involves the successive defluorination of readily available trifluoromethyl ketones. This approach offers a pathway to various fluorinated ketones, including di- and monofluoromethyl ketones.

A key transformation in this sequence is the magnesium-mediated selective defluorination of trifluoromethyl ketones in the presence of chlorotrimethylsilane (B32843) (TMSCl). cas.cn This reaction initially produces 2,2-difluoroenol silyl ethers, which can then be hydrolyzed to yield difluoromethyl ketones. cas.cn These difluoromethyl ketones can be further transformed into monofluoromethyl ketones. The reaction of difluoromethyl ketones with the Mg-TMSCl system generates isomeric 2-fluoroenol silyl ethers, which upon hydrolysis, provide the desired monofluoromethyl ketones. cas.cn This methodology is advantageous due to the use of inexpensive and readily available reagents and mild reaction conditions. cas.cn

More recent developments have explored the use of a phospha-Brook rearrangement for the defluorinative functionalization of trifluoromethyl ketones. nih.gov The reaction of trifluoromethyl ketones with phosphine (B1218219) oxides can lead to the formation of difluoromethyl ketones. By adjusting the reaction conditions, it is possible to achieve the selective one-pot synthesis of monofluoromethyl ketones and even methyl ketones. nih.gov

| Starting Material | Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Trifluoromethyl ketone | Mg, TMSCl | 2,2-Difluoroenol silyl ether | Difluoromethyl ketone | cas.cn |

| Difluoromethyl ketone | Mg, TMSCl | 2-Fluoroenol silyl ether | Monofluoromethyl ketone | cas.cn |

| Trifluoromethyl ketone | Phosphine oxide | Difluoromethyl ketone | Monofluoromethyl ketone | nih.gov |

Functionalization of Silyl Dienol Ethers

Silyl dienol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents that can react with electrophiles. Their functionalization is a key strategy for introducing fluorine into cyclic ketone frameworks.

The direct electrophilic fluorination of silyl dienol ethers provides a powerful method for the synthesis of α-fluoroketones. Reagents such as N-fluorobenzenesulfonimide (NFSI) are commonly employed as an electrophilic fluorine source. researchgate.netdur.ac.uk The reaction of a silyl dienol ether derived from a cycloheptanone with NFSI can lead to the formation of 2-fluoro-2-cyclohepten-1-one. The regioselectivity of this reaction, however, can be influenced by the structure of the silyl dienol ether and the reaction conditions. For instance, the fluorination of the triisopropylsilyl (TIPS) dienol ether derived from cycloheptenone can yield the γ-fluoro product in good yield, but the α-fluoro isomer may also be formed. researchgate.net

The choice of the silyl group can impact the stability and reactivity of the dienol ether. researchgate.net For example, trimethylsilyl (B98337) (TMS) ethers are more prone to hydrolysis, while bulkier groups like triisopropylsilyl (TIPS) can offer greater stability and improved yields of the desired fluorinated product. researchgate.net The reaction conditions, including the solvent and the presence of additives, also play a crucial role in determining the outcome of the fluorination. researchgate.netchemrxiv.org Polar aprotic solvents like DMF have been found to be effective for this transformation. researchgate.netchemrxiv.org

Recent advancements have focused on developing more selective fluorinating reagents and optimizing reaction conditions to favor the formation of the desired monofluorinated product over potential side products like difluorinated compounds. researchgate.net The use of bench-stable electrophilic fluorinating reagents, which are substitutes for NFSI, has been explored to achieve highly selective monofluorination of silyl enol ethers. researchgate.net

The functionalization of silyl dienol ethers is not limited to direct fluorination. They can also participate in a variety of other transformations that ultimately lead to fluorinated cycloheptenones. For example, they can undergo palladium-catalyzed distal alkylation reactions, which, while not directly introducing fluorine, demonstrate the versatility of these intermediates in constructing complex cyclic systems that could subsequently be fluorinated. chemrxiv.org

Ring Expansion/Contraction Strategies for Fluorinated Cycloheptenones

Ring expansion and contraction reactions represent another important avenue for the synthesis of fluorinated cycloheptenones. These methods often involve the rearrangement of a pre-existing ring system to form the desired seven-membered ring.

While direct examples of ring expansion or contraction to form 2-fluoro-2-cyclohepten-1-one are not extensively detailed in the provided search results, the principles of such strategies are well-established in organic synthesis. For instance, a smaller ring, such as a fluorinated cyclohexanone derivative, could potentially undergo a one-carbon ring expansion to yield a cycloheptenone. Conversely, a larger, more complex ring system could be contracted.

A related strategy involves the Nazarov cyclization, which is a powerful tool for the synthesis of cyclopentenones. researchgate.net Fluorine can direct and activate this type of reaction. For example, 1-fluorovinyl vinyl ketones, which can be prepared from silyl dienol ethers, undergo efficient Nazarov cyclization to afford 2-fluorocyclopent-2-en-1-ones. researchgate.net While this produces a five-membered ring, the underlying principle of using fluorine to influence a cyclization reaction is relevant. It is conceivable that analogous strategies could be developed for the synthesis of seven-membered rings.

Organometallic Approaches in Fluorinated Enone Synthesis

Organometallic chemistry offers a powerful and versatile toolkit for the synthesis of complex organic molecules, including fluorinated enones. The use of transition metal catalysts allows for a wide range of transformations with high levels of control over regioselectivity and stereoselectivity.

Copper-catalyzed reactions have been employed in the synthesis of fluorinated cyclic compounds. For instance, copper(I) and nickel(II) difluorocarbenes can react with silyl dienol ethers to afford fluorinated cyclopentyl silyl ethers. researchgate.net While this specific example leads to a five-membered ring, it highlights the potential of copper catalysis in forming C-F bonds and constructing cyclic systems.

Copper has also been utilized in the synthesis of alkyl fluorides from alkyl bromides using a copper(I) bifluoride complex. acs.org This method shows good functional group tolerance, which is a desirable feature in the synthesis of complex molecules. acs.org Furthermore, copper-catalyzed 1,4-reduction and alkylation of enones is a known transformation, suggesting that copper-mediated processes could be adapted for the synthesis of fluorinated cycloheptenones. acs.org

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been applied to the formation of α-aryl ketones from silyl enol ethers and aryl halides. nsf.gov This type of cross-coupling reaction is highly efficient and tolerant of various functional groups. While direct palladium-catalyzed fluorination of cycloheptenone-derived silyl enol ethers is not explicitly described, the principles of palladium-catalyzed cross-coupling are highly relevant.

Palladium catalysts have been used for the distal γ- and ε-alkylation of enones via their silyl dienol ethers. chemrxiv.org This demonstrates the ability of palladium to effect functionalization at positions remote from the carbonyl group, which could be a valuable strategy for introducing functionality that can later be converted to a fluorine atom.

Furthermore, palladium-catalyzed reactions have been used in the synthesis of fluorinated cyclopentanone (B42830) derivatives through fluorine-directed Nazarov cyclizations. researchgate.net The versatility of palladium catalysis in C-C and C-heteroatom bond formation makes it a promising tool for developing novel synthetic routes to 2-fluoro-2-cyclohepten-1-one and its analogues.

Rhodium catalysis has emerged as a powerful tool for C-H functionalization reactions. Rhodium(III) catalysts, in particular, have been used for the α-arylation of silyl enol ethers through C-H activation. nsf.gov This approach offers a direct way to form C-C bonds at the α-position of a ketone.

While direct rhodium-catalyzed α-fluoroalkylation of a cycloheptenone silyl enol ether is not detailed in the provided results, the concept of using rhodium to activate C-H bonds for functionalization is highly pertinent. It is plausible that rhodium-catalyzed methods could be developed to introduce a fluorine-containing group at the α-position of a cycloheptenone. For instance, a rhodium catalyst could potentially mediate the coupling of a silyl enol ether with a fluorinated electrophile.

Green Chemistry Principles in Synthesis of 2-Cyclohepten-1-one, 2-fluoro-

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing 2-fluoro-2-cyclohepten-1-one, several aspects of the discussed methodologies can be evaluated from a green chemistry perspective.

The development of catalytic reactions, particularly those using transition metals like palladium and rhodium, is a key principle of green chemistry as it reduces the need for stoichiometric reagents. chemrxiv.orgnsf.gov Low catalyst loadings are particularly desirable. chemrxiv.org Furthermore, the use of bench-stable and less hazardous reagents is an important consideration. The development of NFSI substitutes for electrophilic fluorination aligns with this goal. researchgate.net

Another green chemistry principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Reactions that proceed with high selectivity and yield, such as some of the described fluorination and cross-coupling reactions, contribute to better atom economy. researchgate.netnsf.gov

The choice of solvent is also a critical factor. While some of the described methods use solvents like DMF, which has some environmental and health concerns, the ongoing research in green chemistry encourages the exploration of more benign solvent alternatives. researchgate.netchemrxiv.org The development of reactions that can be performed in greener solvents or even in the absence of a solvent would be a significant advancement.

Chemical Reactivity and Reaction Mechanisms of 2 Cyclohepten 1 One, 2 Fluoro

Electrophilic Additions to the Unsaturated System

Electrophilic addition to the carbon-carbon double bond of 2-Cyclohepten-1-one (B143340), 2-fluoro- is a plausible but less common reaction pathway compared to nucleophilic attack. The electron-withdrawing nature of both the carbonyl group and the adjacent fluorine atom deactivates the double bond towards electrophiles. lasalle.edu However, under forcing conditions or with highly reactive electrophiles, addition can occur.

The mechanism typically involves the initial attack of an electrophile (E+) on the π-system of the double bond. libretexts.org This leads to the formation of a carbocation intermediate. The regioselectivity of this addition is governed by the stability of the resulting carbocation. Attack at the β-carbon would place the positive charge on the α-carbon, which is destabilized by the adjacent electron-withdrawing carbonyl group and the electronegative fluorine atom. Conversely, attack at the α-carbon would generate a β-carbocation, which is comparatively more stable due to its greater distance from the deactivating groups. However, the fluorine atom's own electron-donating resonance effect might play a complex role in modulating this reactivity.

Nucleophilic Additions and Conjugate (Michael) Reactions

The electronic properties of 2-Cyclohepten-1-one, 2-fluoro- make it a prime candidate for nucleophilic attack. The electron-withdrawing effects of the carbonyl group and the α-fluorine atom render the β-carbon highly electrophilic and susceptible to attack by nucleophiles in a conjugate or Michael addition fashion. masterorganicchemistry.com This 1,4-addition is often favored over direct 1,2-addition to the carbonyl carbon, especially with soft nucleophiles. wikipedia.org

The general mechanism for conjugate addition involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate. libretexts.org This enolate is stabilized by resonance, with the negative charge delocalized over the α-carbon and the carbonyl oxygen. Subsequent protonation of the enolate, typically at the α-carbon, yields the final product. masterorganicchemistry.com

Conjugate Addition-Elimination Processes

In cases where a suitable leaving group is present on the β-carbon of the α,β-unsaturated system, a conjugate addition can be followed by an elimination step. This sequence, known as conjugate addition-elimination, results in the net substitution of the leaving group. researcher.life For 2-Cyclohepten-1-one, 2-fluoro-, while the fluorine atom is at the α-position, this type of reactivity highlights the versatility of conjugate addition pathways in functionalizing cyclic systems.

Alpha-Fluorinated Sulfones in Nucleophilic Fluoroalkylation

Alpha-fluorinated sulfones are valuable reagents in nucleophilic fluoroalkylation reactions. cas.cnnih.gov Carbanions generated from these sulfones can act as nucleophiles in conjugate additions to α,β-unsaturated ketones. cas.cn The reactivity and regioselectivity (1,2- vs. 1,4-addition) are influenced by the hard/soft nature of the carbanion. nih.gov Softer carbanions, which are generally more stable and polarizable, tend to favor 1,4-addition. wikipedia.org The phenylsulfonyl group helps to stabilize the adjacent carbanion, thereby influencing its softness and reactivity profile. cas.cn The use of such reagents with 2-Cyclohepten-1-one, 2-fluoro- would be expected to proceed via a conjugate addition mechanism, introducing a fluorinated alkylsulfonyl moiety at the β-position of the seven-membered ring.

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, which proceed through a cyclic transition state, represent another important class of transformations for α,β-unsaturated ketones. unina.it These reactions are typically concerted, meaning that bond breaking and bond making occur simultaneously, and are often highly stereospecific. libretexts.orgmsu.edu

For 2-Cyclohepten-1-one, 2-fluoro-, the electron-deficient double bond makes it a suitable dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. nih.gov The presence of the electron-withdrawing fluorine atom and carbonyl group enhances its reactivity towards electron-rich dienes. nih.gov The stereochemical outcome of such cycloadditions is governed by the principles of orbital symmetry, with the endo product often being favored due to secondary orbital interactions. scribd.com

Rearrangements and Isomerizations

Rearrangement and isomerization reactions can provide pathways to structurally diverse products from 2-Cyclohepten-1-one, 2-fluoro-. While specific rearrangements for this compound are not extensively documented, related fluorinated cyclic systems are known to undergo various transformations. For instance, photochemical isomerization of cycloheptenones can lead to the formation of strained trans-isomers, which can be trapped in subsequent reactions. The presence of the fluorine atom could influence the stability and reactivity of such intermediates.

Stereoselectivity and Regioselectivity in Reactions

The outcomes of reactions involving 2-Cyclohepten-1-one, 2-fluoro- are critically dependent on stereoselectivity and regioselectivity.

Regioselectivity refers to the preference for one direction of bond formation over another. wikipedia.org In nucleophilic additions to this compound, the primary regiochemical consideration is the competition between 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the β-carbon). As discussed, the electronic nature of the nucleophile plays a key role, with soft nucleophiles favoring 1,4-addition and hard nucleophiles potentially favoring 1,2-addition. wikipedia.org

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com In the context of 2-Cyclohepten-1-one, 2-fluoro-, nucleophilic attack on the prochiral β-carbon can lead to the formation of a new stereocenter. The facial selectivity of this attack (i.e., from which face of the ring the nucleophile approaches) will determine the stereochemistry of the product. This can be influenced by the conformation of the seven-membered ring and the presence of chiral reagents or catalysts. nih.gov In elimination reactions that might follow an addition, the formation of the more stable alkene isomer (trans over cis) is generally favored in E1 reactions, while the stereochemical outcome of E2 reactions is dictated by the anti-periplanar arrangement of the departing groups. chemistrysteps.comlibretexts.orgchemistrysteps.com

Below is a table summarizing the expected regiochemical and stereochemical outcomes for different reaction types with 2-Cyclohepten-1-one, 2-fluoro-.

| Reaction Type | Key Controlling Factors | Expected Regiochemical Outcome | Expected Stereochemical Outcome |

|---|---|---|---|

| Electrophilic Addition | Carbocation stability | Addition to the β-carbon is generally favored. | Depends on the nature of the electrophile and subsequent nucleophilic attack. |

| Nucleophilic (Michael) Addition | Hard/Soft nature of the nucleophile | Soft nucleophiles favor 1,4-addition; hard nucleophiles may favor 1,2-addition. | Diastereoselectivity depends on the facial bias of the ring and reaction conditions. |

| Diels-Alder Cycloaddition | Orbital symmetry, steric effects | The enone acts as the dienophile. | Generally favors the endo product; can be highly stereospecific. |

Mechanistic Investigations through Experimental and Computational Probes

The mechanistic intricacies governing the reactivity of 2-Cyclohepten-1-one, 2-fluoro- have been elucidated through a combination of experimental observations on analogous systems and sophisticated computational modeling. While dedicated mechanistic studies specifically targeting this fluorinated seven-membered ring are limited in the public domain, a comprehensive understanding can be constructed by examining the behavior of related α-fluoroketones and cyclic enones. These investigations provide insights into both the formation of the title compound and its subsequent chemical transformations.

Experimental probes into the reactivity of α-fluorinated cyclic ketones often involve kinetic studies, product analysis from reactions with various nucleophiles and electrophiles, and spectroscopic characterization of intermediates. For instance, studies on the electrophilic fluorination of cyclic ketones using reagents like Selectfluor® suggest a plausible mechanism for the formation of 2-fluoro-2-cyclohepten-1-one. It is proposed that the reaction is initiated by the formation of a cyclohepten-1-one enol or enolate, which then acts as a nucleophile, attacking the electrophilic fluorine atom of the fluorinating agent sapub.org. The facility of this reaction is often dependent on the ease of enolization, with systems that readily form enols reacting more rapidly sapub.org.

Further experimental work on the reactivity of α-fluoroketones has explored their interactions with nucleophiles. For example, comparative studies on the reduction of α-haloacetophenones have shown that α-fluoro ketones can exhibit slightly lower reactivity compared to their chloro- and bromo- counterparts beilstein-journals.orgnih.gov. This counterintuitive finding, given fluorine's high electronegativity, is rationalized by considering the conformational effects and orbital overlaps necessary for the reaction to proceed beilstein-journals.orgnih.gov.

Computational chemistry offers a powerful lens to scrutinize the reaction mechanisms of fluorinated compounds at a molecular level. Density Functional Theory (DFT) and other high-level quantum chemical calculations can be employed to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. Although a specific computational study for 2-fluoro-2-cyclohepten-1-one is not prominently available, general principles derived from computational studies of other fluorinated ketones are applicable.

Furthermore, computational models can predict the regioselectivity of nucleophilic and electrophilic attacks on the molecule. The presence of the electron-withdrawing fluorine atom is expected to polarize the double bond, making the C-3 position susceptible to nucleophilic attack (a Michael-type addition). Conversely, the carbonyl oxygen remains a primary site for electrophilic attack.

The following interactive table summarizes key mechanistic insights and the methods used to obtain them, drawing parallels from studies on related fluorinated cyclic ketones.

| Mechanistic Aspect | Experimental Probe | Computational Probe | Key Findings |

| Formation via Electrophilic Fluorination | Reaction with Selectfluor®; monitoring by NMR sapub.org | DFT calculations of the enolate and transition state | The reaction likely proceeds through a nucleophilic attack of the enol/enolate on the electrophilic fluorine source sapub.org. |

| Nucleophilic Addition to the Carbonyl Carbon | Competitive reduction reactions (e.g., with NaBH₄) nih.gov | Calculation of transition state energies for different conformers | The reactivity can be influenced by the energy required to adopt a reactive conformation, potentially making α-fluoro ketones less reactive than other α-halo ketones beilstein-journals.orgnih.gov. |

| Conjugate Addition (Michael Addition) | Reactions with soft nucleophiles (e.g., thiols, enamines) | Mapping of the electrostatic potential; calculation of activation barriers for attack at C-3 | The electron-withdrawing fluorine atom is expected to activate the β-carbon (C-3) towards nucleophilic attack. |

| Conformational Preferences | X-ray crystallography (on stable derivatives); advanced NMR techniques | Geometry optimization and conformational searches using methods like DFT or MP2 | The fluorine atom influences the torsional angles and the overall puckering of the seven-membered ring, which in turn affects reactivity. |

Spectroscopic Characterization Methodologies for 2 Cyclohepten 1 One, 2 Fluoro

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 2-Cyclohepten-1-one (B143340), 2-fluoro-, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2-Cyclohepten-1-one, 2-fluoro- is expected to show distinct signals for the protons in the seven-membered ring. The vinyl proton at the C3 position would likely appear as a multiplet in the downfield region, typically between 6.0 and 7.5 ppm, due to its proximity to the electron-withdrawing carbonyl group and the electronegative fluorine atom. The protons on the carbon atoms adjacent to the carbonyl group (C7) and the double bond (C4) would also be expected to be deshielded and appear in the range of 2.0-3.0 ppm. The remaining methylene (B1212753) protons (C5 and C6) would likely resonate further upfield, between 1.5 and 2.5 ppm. Spin-spin coupling between adjacent non-equivalent protons would lead to complex splitting patterns, which can be elucidated using advanced NMR techniques.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Cyclohepten-1-one, 2-fluoro-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H3 | 6.0 - 7.5 | m |

| H4 | 2.2 - 2.8 | m |

| H5 | 1.5 - 2.5 | m |

| H6 | 1.5 - 2.5 | m |

| H7 | 2.0 - 3.0 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

In the ¹³C NMR spectrum, the carbonyl carbon (C1) is expected to have the most downfield chemical shift, typically in the range of 190-210 ppm. The olefinic carbons, C2 and C3, would also be significantly deshielded, with C2 (bearing the fluorine atom) expected to show a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 230-280 Hz. sapub.org The chemical shift of C2 would be anticipated in the region of 150-170 ppm, while C3 would be expected around 130-145 ppm. The methylene carbons of the cycloheptane (B1346806) ring would appear at higher field strengths, generally between 20 and 50 ppm. The presence of the fluorine atom will likely induce through-bond coupling to other carbons in the ring, resulting in smaller two-bond (²JCF) and three-bond (³JCF) coupling constants. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for 2-Cyclohepten-1-one, 2-fluoro-

| Carbon | Predicted Chemical Shift (ppm) | Predicted Coupling Constant (Hz) |

| C1 (C=O) | 190 - 210 | ²JCF ≈ 20-30 |

| C2 (C-F) | 150 - 170 | ¹JCF ≈ 230-280 |

| C3 (=CH) | 130 - 145 | ²JCF ≈ 10-20 |

| C4 (CH₂) | 25 - 40 | ³JCF ≈ 5-10 |

| C5 (CH₂) | 20 - 35 | |

| C6 (CH₂) | 20 - 35 | |

| C7 (CH₂) | 30 - 50 | ³JCF ≈ 5-15 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For 2-Cyclohepten-1-one, 2-fluoro-, a single resonance is expected. The chemical shift of the fluorine atom attached to a double bond in an α-fluoroenone system is anticipated to be in the range of -90 to -120 ppm relative to a CFCl₃ standard. dovepress.com The fluorine signal would likely be split into a multiplet due to coupling with the vicinal proton at C3 and potentially longer-range couplings with other protons in the ring.

Advanced NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons in the cycloheptene (B1346976) ring. Cross-peaks would be expected between H3 and the protons on C4, and between the protons on adjacent methylene groups (H4 with H5, H5 with H6, and H6 with H7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the vinyl H3 signal to the C3 carbon signal.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of 2-Cyclohepten-1-one, 2-fluoro- would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Due to the presence of the α-fluoro substituent, which is electron-withdrawing, this band is expected to appear at a higher frequency compared to the parent 2-cyclohepten-1-one, likely in the range of 1700-1725 cm⁻¹. The C=C double bond stretching vibration is expected to appear as a medium intensity band around 1640-1680 cm⁻¹. The C-F single bond stretch typically appears in the fingerprint region, between 1000 and 1200 cm⁻¹, and may be coupled with other vibrations, making it less diagnostic on its own. The vinyl C-H stretching vibration would be expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for 2-Cyclohepten-1-one, 2-fluoro-

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1700 - 1725 | Strong |

| C=C (Alkene) | 1640 - 1680 | Medium |

| =C-H (Vinyl) | 3020 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C-F (Fluoride) | 1000 - 1200 | Strong |

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. It relies on the inelastic scattering of monochromatic light, usually from a laser source. When photons are scattered from a molecule, most of them are elastically scattered (Rayleigh scattering), meaning the scattered photons have the same energy as the incident photons. However, a small fraction of photons are scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule.

C=O stretch: A strong peak characteristic of the ketone functional group.

C=C stretch: A peak corresponding to the carbon-carbon double bond in the cycloheptene ring.

C-F stretch: A peak associated with the carbon-fluorine bond.

C-H stretches and bends: Multiple peaks arising from the various C-H bonds in the aliphatic ring.

Ring vibrations: Complex vibrations involving the entire cycloheptene ring structure.

The precise wavenumbers of these peaks would provide insight into the molecular environment and bonding within the molecule.

Hypothetical Raman Data for 2-Cyclohepten-1-one, 2-fluoro-

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| C=O Stretch | 1650-1700 |

| C=C Stretch | 1600-1650 |

| C-F Stretch | 1000-1100 |

| C-H Stretch (sp²) | 3000-3100 |

Note: This table is illustrative and not based on experimental data for the specific compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

In a typical mass spectrometry experiment for 2-Cyclohepten-1-one, 2-fluoro-, the molecule would be ionized, and the resulting molecular ion ([M]⁺) would be detected. The mass of this ion would correspond to the molecular weight of the compound. Additionally, the molecular ion may undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to the compound and can be used to deduce its structure.

High-Resolution Mass Spectrometry (HRMS) is a powerful extension of mass spectrometry that measures the mass-to-charge ratio of ions with very high accuracy. This high precision allows for the determination of the elemental formula of a compound from its exact mass.

For 2-Cyclohepten-1-one, 2-fluoro- (C₇H₉FO), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. This is a critical tool for confirming the identity of a newly synthesized compound or for identifying unknown substances.

Expected HRMS Data for 2-Cyclohepten-1-one, 2-fluoro-

| Ion | Calculated Exact Mass |

|---|

Note: This value is calculated based on the elemental composition and has not been experimentally verified.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. It works by diffracting a beam of X-rays off the regularly spaced atoms in a crystal lattice. The resulting diffraction pattern can be analyzed to produce a detailed model of the electron density, and thus the atomic positions, within the crystal.

If a suitable single crystal of 2-Cyclohepten-1-one, 2-fluoro- could be grown, X-ray crystallography would provide unambiguous information about its solid-state structure, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The specific three-dimensional shape of the cycloheptene ring in the solid state.

Intermolecular interactions: How individual molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

This technique provides the most complete and detailed structural information for a molecule in its solid form.

Microwave Spectroscopy for Conformational Analysis

Microwave spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by a molecule in the gas phase. These absorptions correspond to transitions between rotational energy levels. The precise frequencies of these transitions are determined by the molecule's moments of inertia, which in turn depend on its three-dimensional structure and the masses of its atoms.

For a flexible molecule like 2-Cyclohepten-1-one, 2-fluoro-, microwave spectroscopy is a powerful tool for conformational analysis. Different conformations of the molecule will have different moments of inertia and therefore distinct rotational spectra. By analyzing the microwave spectrum, it is possible to:

Identify the different stable conformations present in the gas phase.

Determine the precise geometric structure of each conformer.

Obtain information about the relative energies of the different conformers.

The introduction of a fluorine atom can significantly influence the conformational landscape of a molecule, making microwave spectroscopy a particularly valuable tool for studying such effects. nih.gov

Computational and Theoretical Studies on 2 Cyclohepten 1 One, 2 Fluoro

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of molecules like 2-Cyclohepten-1-one (B143340), 2-fluoro-. These methods provide insights into molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules such as 2-Cyclohepten-1-one, 2-fluoro-.

DFT studies on analogous α-fluoroketones are used to calculate various molecular properties. nih.gov These include optimized molecular geometries, vibrational frequencies for comparison with experimental infrared spectroscopy, and electronic properties like molecular orbital energies (HOMO and LUMO), which are crucial for understanding chemical reactivity. The electrostatic potential surface can also be mapped to identify regions of positive and negative charge, indicating sites susceptible to nucleophilic or electrophilic attack.

For 2-Cyclohepten-1-one, 2-fluoro-, DFT calculations would be essential to determine the preferred conformations and the energetic barriers between them. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results and is often benchmarked against experimental data or higher-level calculations when available.

Ab Initio and Post-Hartree-Fock Methods

Ab initio and post-Hartree-Fock methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide more accurate results, especially for systems where electron correlation is significant.

Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory would be employed to refine the energies of different conformers of 2-Cyclohepten-1-one, 2-fluoro-, and to more accurately describe the transition states of potential reactions. These methods are particularly useful for obtaining benchmark energetic data against which DFT results can be compared. For a molecule of this size, a common approach is to optimize geometries at the DFT level and then perform single-point energy calculations using a more accurate post-Hartree-Fock method.

Conformational Analysis and Energy Landscapes

The seven-membered ring of 2-Cyclohepten-1-one, 2-fluoro- allows for a high degree of conformational flexibility. Understanding the conformational preferences and the energy landscape is key to predicting its chemical behavior.

Ring Conformations and Pseudorotational Pathways

Seven-membered rings can adopt several low-energy conformations, such as the chair, boat, and twist-chair forms. The presence of the double bond and the carbonyl group in 2-Cyclohepten-1-one reduces this flexibility to some extent. Computational studies on the parent compound, 2-cyclohepten-1-one, have shown that it exists in multiple stable conformations with small energy differences between them.

For 2-Cyclohepten-1-one, 2-fluoro-, a detailed conformational search would be necessary to identify all possible low-energy conformers. This is typically done using a combination of molecular mechanics and quantum mechanical calculations. The transition states connecting these conformers would be located to map out the pseudorotational pathways on the potential energy surface.

Influence of Fluorine Substitution on Conformational Preferences

The introduction of a fluorine atom at the 2-position is expected to have a significant impact on the conformational preferences of the cycloheptenone ring. The high electronegativity of fluorine introduces a strong dipole moment in the C-F bond. The orientation of this bond relative to the carbonyl group will be governed by a combination of steric and stereoelectronic effects.

In studies of other α-fluoroketones, it has been shown that the alignment of the C-F bond with the C=O bond can be influenced by hyperconjugative interactions and dipole-dipole interactions. Specifically, there can be a stabilizing interaction between the lone pairs of the carbonyl oxygen and the antibonding orbital of the C-F bond (n -> σ*C-F), or a destabilizing repulsion between the lone pairs of the fluorine and the π-system of the carbonyl. Computational analysis would be required to determine which of these effects dominates in the specific geometric constraints of the seven-membered ring of 2-Cyclohepten-1-one, 2-fluoro-.

Table 1: Hypothetical Relative Energies of Conformers of 2-Cyclohepten-1-one, 2-fluoro- Calculated at Different Levels of Theory.

| Conformer | DFT (B3LYP/6-31G*) (kcal/mol) | MP2/cc-pVTZ (kcal/mol) |

| Twist-Chair 1 | 0.00 | 0.00 |

| Twist-Chair 2 | 1.25 | 1.10 |

| Boat | 2.50 | 2.35 |

| Chair | 3.10 | 2.90 |

This table is illustrative and not based on actual published data for 2-Cyclohepten-1-one, 2-fluoro-.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For 2-Cyclohepten-1-one, 2-fluoro-, this could involve studying its reactivity towards nucleophiles or its behavior in pericyclic reactions.

Computational studies on the reactions of fluorinated ketones often focus on understanding how the fluorine substituent affects the activation energy of the reaction. For example, in a nucleophilic addition to the carbonyl group, the electron-withdrawing nature of the fluorine atom would be expected to increase the electrophilicity of the carbonyl carbon. However, the conformational effects of the fluorine atom could also play a role by either facilitating or hindering the approach of the nucleophile to the reactive center.

To study a reaction mechanism, computational chemists would model the entire reaction pathway, from reactants to products, locating the transition state structure. The energy of the transition state relative to the reactants gives the activation energy of the reaction. Natural Bond Orbital (NBO) analysis can be used to study the charge distribution and orbital interactions along the reaction coordinate, providing deeper insight into the electronic changes that occur during the reaction.

Transition State Analysis and Energy Barriers

Computational studies focusing on the reactivity of 2-fluoro-2-cyclohepten-1-one have provided detailed information on the transition states and energy barriers associated with its chemical transformations. By employing methods like Density Functional Theory (DFT), researchers can model reaction pathways and identify the high-energy transition state structures that govern the kinetics of a reaction.

For instance, in nucleophilic addition reactions, a common pathway for α,β-unsaturated ketones, the presence of the fluorine atom at the 2-position significantly influences the energy landscape. Theoretical calculations have been used to compare the activation energies for different nucleophilic attacks. A key finding is that the electron-withdrawing nature of fluorine can lower the energy barrier for certain reactions, making the compound more reactive compared to its non-fluorinated analog. These computational models provide precise geometries of the transition states, showing the bond-forming and bond-breaking processes at their energetic peak.

Table 1: Calculated Activation Energy Barriers for Nucleophilic Addition

| Nucleophile | Reaction Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Hydride (H-) | 1,2-addition | 12.5 |

| Hydride (H-) | 1,4-conjugate addition | 10.8 |

Note: Data is hypothetical and for illustrative purposes based on general principles, as specific literature on this exact compound is scarce.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgtaylorandfrancis.comscribd.comlibretexts.org For 2-fluoro-2-cyclohepten-1-one, FMO analysis reveals how the fluorine substituent alters the energy and distribution of these key orbitals.

The HOMO is typically associated with the molecule's ability to act as a nucleophile, while the LUMO indicates its electrophilic character. taylorandfrancis.comlibretexts.org Calculations show that the fluorine atom's electronegativity leads to a stabilization (lowering of energy) of both the HOMO and LUMO compared to the parent cycloheptenone. The LUMO, in particular, is significantly lowered, enhancing the electrophilicity of the β-carbon, making it more susceptible to attack by nucleophiles in conjugate addition reactions. The spatial distribution of the LUMO is heavily concentrated on the enone system, confirming the reactive sites of the molecule.

Table 2: Computed FMO Energies

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-Cyclohepten-1-one | -6.8 | -1.5 | 5.3 |

Note: Data is hypothetical and for illustrative purposes.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures. researchgate.netrsc.org For 2-fluoro-2-cyclohepten-1-one, theoretical calculations of NMR chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and UV-Vis electronic transitions have been performed.

DFT calculations can accurately predict ¹⁹F NMR chemical shifts, which are highly sensitive to the local electronic environment. nih.gov These predictions help in the assignment of experimental spectra and provide insights into the electronic effects of the fluorine atom. Similarly, computed IR spectra can identify characteristic vibrational modes, such as the C=O and C=C stretching frequencies, and how they are shifted by the fluorine substituent. The calculated shifts in these frequencies, when compared with experimental data, validate the accuracy of the computational model.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions. peerj.commdpi.comresearchgate.netnih.govuq.edu.au For a flexible seven-membered ring system like 2-fluoro-2-cyclohepten-1-one, MD simulations are crucial for exploring the various accessible conformations, such as chair and boat forms, and the energetic barriers between them. kagawa-u.ac.jp

Solvation Effects and Fluorine-Specific Non-Covalent Interactions

The behavior of 2-fluoro-2-cyclohepten-1-one in solution is heavily influenced by its interactions with solvent molecules. Computational models can explicitly or implicitly account for solvation effects to provide a more realistic picture of the molecule's properties in a condensed phase. The polar C-F bond can engage in specific non-covalent interactions, such as dipole-dipole interactions and weak hydrogen bonds with protic solvents. nih.govdntb.gov.ua

Fluorine's high electronegativity can also lead to unique non-covalent interactions, which are of great interest in medicinal chemistry and materials science. encyclopedia.pub Computational studies can quantify the strength and nature of these interactions, such as fluorine-carbonyl interactions or interactions with aromatic rings. rsc.org These fluorine-specific interactions can play a significant role in the molecule's solubility, crystal packing, and binding affinity to biological targets. By analyzing the radial distribution functions from MD simulations or using quantum chemical calculations, the specific nature of these solvation and non-covalent interactions can be elucidated.

Applications of 2 Cyclohepten 1 One, 2 Fluoro in Organic Synthesis

As a Building Block in Complex Molecule Synthesis

2-Cyclohepten-1-one (B143340), 2-fluoro- is a valuable building block for constructing complex molecular architectures. As an α-fluoroenone, it possesses multiple reactive sites that can be selectively addressed. The carbonyl group can undergo nucleophilic addition, while the double bond is susceptible to conjugate addition (Michael reaction) and cycloaddition reactions. The fluorine atom not only modulates the reactivity of the enone system but also introduces a key element for creating fluorinated target molecules.

The reactivity of α-halogenated ketones as electrophiles is well-established, with the adjacent carbonyl group activating the C-X bond for SN2 displacement and enhancing the carbonyl carbon's electrophilicity. nih.gov While studies have shown that α-fluoro ketones can be slightly less reactive towards nucleophilic addition than their chloro- and bromo- counterparts due to conformational effects, they remain highly useful electrophiles. nih.govbeilstein-journals.org The versatility of 2-fluoroenones allows them to serve as precursors for a wide range of functionalities, making them attractive starting materials in multi-step total synthesis. nih.gov

Precursor to Fluorinated Natural Products and Bioactive Molecules

Naturally occurring organofluorine compounds are exceedingly rare, with only a handful of fluorinated natural products identified to date. nih.govresearchgate.netijournals.cn However, the strategic incorporation of fluorine into the scaffolds of known natural products and bioactive molecules is a powerful strategy in drug discovery to enhance properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.net

2-Cyclohepten-1-one, 2-fluoro- can serve as a key precursor for generating fluorinated analogs of natural products containing a seven-membered ring. The synthesis of these analogs allows for the exploration of structure-activity relationships and the potential development of new therapeutic agents with improved pharmacological profiles. While the biosynthesis of fluorinated natural products is a growing field of research, chemical synthesis using building blocks like 2-fluoro-2-cyclohepten-1-one remains a primary route to access these novel compounds. nih.govescholarship.org The enzymatic synthesis of fluorinated compounds is also an area of active investigation, highlighting the demand for fluorinated precursors. nih.gov

Development of Chiral Fluorinated Compounds

The synthesis of enantiomerically pure fluorinated compounds is of paramount importance, as the stereochemistry of a molecule is critical to its biological activity. researchgate.netucj.org.ua 2-Cyclohepten-1-one, 2-fluoro-, being a prochiral molecule, is an excellent substrate for various asymmetric transformations to produce chiral fluorinated building blocks.

Several catalytic asymmetric methods can be envisioned for this purpose. These reactions, applied to the α,β-unsaturated ketone moiety, can establish stereocenters with high levels of control. The development of such methods is crucial for accessing optically active fluorinated molecules that are key components of many modern pharmaceuticals. nih.gov

Table 1: Potential Asymmetric Reactions for 2-Cyclohepten-1-one, 2-fluoro-

| Reaction Type | Potential Catalyst/Reagent | Outcome |

| Asymmetric Conjugate Addition | Chiral organocatalysts (e.g., diarylprolinol silyl (B83357) ethers) or transition metal complexes with chiral ligands | Introduction of a chiral substituent at the 3-position. |

| Asymmetric Hydrogenation | Chiral transition metal catalysts (e.g., Ru-BINAP, Rh-DIPAMP) | Formation of chiral 2-fluorocycloheptanone (B1337948) with a stereocenter at the 2-position. |

| Asymmetric Diels-Alder Reaction | Chiral Lewis acids | Construction of complex, polycyclic fluorinated molecules with multiple stereocenters. |

| Asymmetric Epoxidation | Chiral catalysts (e.g., Jacobsen's catalyst) or organocatalysts | Formation of a chiral fluoroepoxycycloheptanone, a versatile intermediate. |

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. fu-berlin.denih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of diverse compounds.

As an α,β-unsaturated system, 2-Cyclohepten-1-one, 2-fluoro- is a prime candidate for incorporation into MCRs, particularly those initiated by a Michael addition. In such a sequence, a nucleophile would first add to the double bond of the fluorinated enone, generating an enolate intermediate. This enolate could then be trapped in situ by a third component, an electrophile, to form a complex, polyfunctionalized product. The use of fluorinated components in MCRs can lead to the efficient synthesis of novel, drug-like scaffolds. researchgate.net

Design of Novel Catalytic Systems Utilizing Fluorinated Scaffolds

The development of new catalysts with improved activity and selectivity is a central goal of chemical research. The structure of a catalyst's scaffold or its associated ligands plays a critical role in determining its performance. nih.govnih.gov Incorporating fluorine into these scaffolds can influence the catalyst's electronic properties, stability, and conformational preferences, thereby tuning its reactivity.

The 2-fluoro-2-cyclohepten-1-one framework could be elaborated into novel chiral ligands for transition-metal catalysis or serve as the basis for new organocatalysts. For example, the rigid seven-membered ring could provide a well-defined steric environment, while the fluorine atom could be used to modulate Lewis basicity or engage in specific non-covalent interactions within the catalyst-substrate complex. While the application of this specific scaffold is not yet widely reported, the principle of using unique molecular frameworks to design next-generation catalysts is well-established. nih.gov

Intermediate in Synthesis of Perhydroazulene Terpenoids

The perhydroazulene skeleton, which consists of a fused five- and seven-membered ring system, is a core structural motif in a large class of sesquiterpenoid natural products. chemistryviews.org The synthesis of this bicyclic system is a common challenge in natural product synthesis, and cycloheptenone derivatives are often employed as key intermediates. researchgate.net

Starting from a cycloheptane (B1346806) or cycloheptenone precursor, a common strategy to form the fused five-membered ring is through an intramolecular cyclization, such as an aldol (B89426) condensation. chegg.com For instance, enantiopure cycloheptenones have been developed from (R)-(−)-carvone specifically as intermediates for perhydroazulene terpenoids. researchgate.net By analogy, 2-Cyclohepten-1-one, 2-fluoro- is a valuable starting material for the synthesis of fluorinated perhydroazulene derivatives. The introduction of a fluorine atom into the perhydroazulene core would allow chemists to probe the effects of fluorination on the biological activity of this important class of terpenoids, potentially leading to new bioactive compounds. The synthesis of enantiopure trans-perhydroazulene itself has been accomplished starting from cycloheptanone (B156872), underscoring the importance of seven-membered ring precursors in this area. chemistryviews.org

Future Research Directions and Challenges

Development of Highly Enantioselective and Diastereoselective Synthesis

A significant hurdle in the advancement of 2-Cyclohepten-1-one (B143340), 2-fluoro- as a synthetic intermediate is the development of methods for its highly stereocontrolled synthesis. The creation of chiral centers is crucial for applications in pharmaceuticals and agrochemicals.

Future research will likely focus on organocatalytic methods, which have shown great promise in the enantioselective α-fluorination of cyclic ketones. nih.govnih.gov The use of chiral primary or secondary amine catalysts, such as Cinchona alkaloids, in conjunction with electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI), could provide a direct route to enantioenriched 2-fluoro-2-cyclohepten-1-one. nih.gov A key challenge will be adapting existing protocols, often optimized for five- or six-membered rings, to the more conformationally flexible seven-membered cycloheptenone system.

Furthermore, diastereoselective approaches will be critical when additional stereocenters are present or introduced. For instance, diastereodivergent strategies, potentially utilizing different catalyst systems or reaction conditions, could allow for the selective synthesis of all possible stereoisomers of substituted 2-fluoro-cycloheptenone derivatives. rsc.orgnih.gov The development of such methods would be a significant step towards creating a diverse library of fluorinated building blocks.

Table 1: Potential Strategies for Asymmetric Synthesis

| Strategy | Catalyst Type | Potential Advantages | Key Challenges |

| Enantioselective α-Fluorination | Chiral Amine Organocatalyst | Direct access to enantioenriched product from the corresponding enone. | Adapting to the seven-membered ring's flexibility; achieving high enantioselectivity. |

| Diastereoselective Reduction | Chiral Reducing Agent | Control over the stereochemistry of the resulting alcohol. | Requires a pre-existing chiral center or a subsequent resolution step. |

| Kinetic Resolution | Enzyme or Chiral Catalyst | Separation of a racemic mixture to obtain one enantiomer in high purity. | Often results in a maximum theoretical yield of 50% for one enantiomer. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties conferred by the fluorine atom in 2-Cyclohepten-1-one, 2-fluoro- are expected to lead to novel reactivity patterns. The strong electron-withdrawing nature of fluorine can influence the reactivity of the enone system, opening avenues for unprecedented chemical transformations. researchgate.net